Adicillin
Vue d'ensemble
Description
L’adicilline est un antibiotique bêta-lactame appartenant à la classe des pénicillines. Elle est connue pour ses propriétés antibactériennes et est utilisée pour traiter diverses infections bactériennes. La formule moléculaire de l’adicilline est C14H21N3O6S, et sa masse molaire est de 359,40 g/mol .
Applications De Recherche Scientifique
L’adicilline a un large éventail d’applications en recherche scientifique, notamment :
Chimie : Utilisé comme composé modèle dans les études sur les antibiotiques bêta-lactames et leurs propriétés chimiques.
Biologie : Employé dans la recherche sur les mécanismes de résistance bactérienne et le développement de nouveaux agents antibactériens.
Médecine : Investigué pour son efficacité dans le traitement de diverses infections bactériennes et son utilisation potentielle dans les thérapies combinées.
Mécanisme D'action
L’adicilline exerce ses effets antibactériens en inhibant la synthèse des parois cellulaires bactériennes. Elle se lie aux protéines de liaison à la pénicilline (PBP) situées à l’intérieur de la paroi cellulaire bactérienne, empêchant la réticulation des chaînes de peptidoglycanes, qui sont essentielles à la résistance et à la rigidité de la paroi cellulaire. Cela conduit à l’affaiblissement et à la lyse finale de la cellule bactérienne .
Analyse Biochimique
Biochemical Properties
Adicillin, like other penicillins, interacts with penicillin-binding proteins (PBPs), which are enzymes involved in the final stages of constructing the bacterial cell wall . By binding to these PBPs, this compound inhibits the cross-linking of peptidoglycan strands, which is a critical process in cell wall synthesis . This disruption weakens the cell wall, leading to bacterial cell lysis and death .
Cellular Effects
This compound exerts its effects on various types of cells, primarily bacteria. It interferes with bacterial cell wall synthesis, which is crucial for maintaining the structural integrity of the cell . This interference can affect cell signaling pathways, gene expression, and cellular metabolism within the bacterial cell . The disruption of these processes ultimately leads to the death of the bacterial cell .
Molecular Mechanism
The molecular mechanism of this compound involves the inhibition of PBPs, which are key enzymes in bacterial cell wall synthesis . This compound binds to these enzymes, preventing them from cross-linking peptidoglycan strands in the cell wall . This lack of cross-linking weakens the cell wall, making it more susceptible to osmotic lysis .
Temporal Effects in Laboratory Settings
The effects of this compound in laboratory settings can change over time. For instance, the drug’s effectiveness may decrease as the bacterial cells develop resistance . Additionally, the stability and degradation of this compound can influence its long-term effects on cellular function .
Dosage Effects in Animal Models
In animal models, the effects of this compound can vary with different dosages . Lower doses may be sufficient to treat mild infections, while higher doses may be required for more severe or resistant infections . High doses of this compound could potentially lead to adverse effects, such as antibiotic-associated diarrhea or other gastrointestinal issues .
Metabolic Pathways
This compound is involved in the metabolic pathway of bacterial cell wall synthesis . It interacts with PBPs, which are enzymes that play a crucial role in this pathway . By inhibiting these enzymes, this compound disrupts the pathway, preventing the proper formation of the bacterial cell wall .
Transport and Distribution
This compound is transported and distributed within cells and tissues primarily through passive diffusion . It can cross cell membranes due to its lipid solubility, allowing it to reach its target PBPs within the bacterial cell . The distribution of this compound can be influenced by various factors, including the drug’s concentration gradient and the characteristics of the cell membrane .
Subcellular Localization
The subcellular localization of this compound is primarily within the bacterial cell wall, where it interacts with PBPs . This localization is crucial for this compound’s function, as it allows the drug to directly interfere with cell wall synthesis . The targeting of this compound to this specific subcellular location is determined by its chemical structure and properties .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
L’adicilline peut être synthétisée par une série de réactions chimiques à partir de l’acide 6-aminopénicillanique. La synthèse implique l’acylation de l’acide 6-aminopénicillanique avec des agents acylants spécifiques dans des conditions contrôlées pour former le produit souhaité .
Méthodes de production industrielle
La production industrielle de l’adicilline implique généralement des processus de fermentation utilisant des souches spécifiques de micro-organismes pour produire les composés précurseurs, qui sont ensuite modifiés chimiquement pour obtenir l’adicilline. Le processus est conçu pour être rentable et respectueux de l’environnement .
Analyse Des Réactions Chimiques
Types de réactions
L’adicilline subit diverses réactions chimiques, notamment :
Oxydation : L’adicilline peut être oxydée dans des conditions spécifiques pour former différents produits d’oxydation.
Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels de l’adicilline, conduisant à différents dérivés.
Réactifs et conditions courants
Les réactifs courants utilisés dans les réactions impliquant l’adicilline comprennent des agents oxydants comme le peroxyde d’hydrogène, des agents réducteurs comme le borohydrure de sodium et divers nucléophiles pour les réactions de substitution. Les réactions sont généralement réalisées dans des conditions de température et de pH contrôlées pour assurer les résultats souhaités .
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés. Par exemple, l’oxydation de l’adicilline peut conduire à la formation de sulfoxydes ou de sulfones, tandis que la réduction peut donner des dérivés amines .
Comparaison Avec Des Composés Similaires
L’adicilline est similaire à d’autres antibiotiques bêta-lactames tels que l’amoxicilline et l’ampicilline. Elle possède des propriétés uniques qui la distinguent de ces composés :
Composés similaires
- Amoxicilline
- Ampicilline
- Pénicilline G
- Céphalexine
Les propriétés uniques et l’efficacité de l’adicilline en font un composé précieux dans le traitement des infections bactériennes et un sujet de recherche en cours dans divers domaines scientifiques.
Propriétés
IUPAC Name |
6-[(5-amino-5-carboxypentanoyl)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O6S/c1-14(2)9(13(22)23)17-10(19)8(11(17)24-14)16-7(18)5-3-4-6(15)12(20)21/h6,8-9,11H,3-5,15H2,1-2H3,(H,16,18)(H,20,21)(H,22,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIFYHUACUWQUKT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(N2C(S1)C(C2=O)NC(=O)CCCC(C(=O)O)N)C(=O)O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O6S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30862118 | |
Record name | 6-[(5-Amino-5-carboxypentanoyl)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30862118 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
359.40 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
525-94-0 | |
Record name | Penicillin N | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=113137 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of penicillin N in the biosynthesis of cephalosporins?
A: Penicillin N is a key intermediate in the cephalosporin biosynthetic pathway. It is formed from the isomerization of isopenicillin N by the enzyme isopenicillin N epimerase. Penicillin N then undergoes ring expansion catalyzed by deacetoxycephalosporin C synthase (expandase) to form deacetoxycephalosporin C, a direct precursor to cephalosporin C. [, , , , , ]
Q2: How do cell-free extracts from different organisms contribute to understanding penicillin N biosynthesis?
A: Researchers have utilized cell-free extracts from various organisms to dissect the penicillin N biosynthetic pathway. For instance, cell-free extracts from antibiotic-negative mutants of Cephalosporium acremonium were shown to convert the tripeptide precursor, δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine (LLD-tripeptide), into an antibiotic product with properties of isopenicillin N. [] This finding supports the hypothesis that isopenicillin N is the first product of LLD-tripeptide cyclization, which is then epimerized to penicillin N. Similarly, cell-free extracts from Streptomyces clavuligerus have been instrumental in studying the ring expansion of penicillin N to deacetoxycephalosporin C. []
Q3: What is the role of the enzyme isopenicillin N epimerase in penicillin N production?
A: Isopenicillin N epimerase is responsible for the conversion of isopenicillin N to penicillin N, a crucial step in the cephalosporin biosynthetic pathway. This enzyme has been isolated and characterized from organisms like Nocardia lactamdurans and Streptomyces clavuligerus. [] Interestingly, unlike many other amino acid racemases, this enzyme does not require ATP for activity. []
Q4: How does the enzyme deacetoxycephalosporin C synthase function in the presence of penicillin N?
A: Deacetoxycephalosporin C synthase, also known as penicillin N expandase, catalyzes the ring expansion of penicillin N to deacetoxycephalosporin C. This reaction requires 2-oxoglutarate, oxygen, and Fe2+ as cofactors. [] The enzyme exhibits high substrate specificity for penicillin N; other β-lactams like isopenicillin N, penicillin G, or 6-aminopenicillanic acid are not accepted as substrates. [] Studies using partially purified enzyme from Streptomyces clavuligerus have shed light on the mechanism of this ring expansion. []
Q5: Are there alternative substrates for deacetoxycephalosporin C synthase?
A: Research has investigated the substrate specificity of deacetoxycephalosporin C synthase using substrate analogs. For example, 5-epipenicillin N and 2β-difluoromethyl penicillin N were synthesized and tested as substrates. While 5-epipenicillin N proved unstable under incubation conditions, 2β-difluoromethyl penicillin N did not yield detectable products, suggesting strict substrate specificity of the enzyme. []
Q6: How is the production of penicillin N and cephalosporin C regulated in Cephalosporium sp.?
A: Studies on Cephalosporium sp. indicate a complex interplay of factors influencing penicillin N and cephalosporin C production. Oxygen availability plays a crucial role, with moderate decreases in aeration favoring penicillin N production while decreasing cephalosporin C yield. [] Interestingly, the addition of methionine to the culture medium mimics this effect, suggesting a regulatory role for this amino acid. []
Q7: What genetic factors influence the biosynthesis of penicillin N and cephalosporin C?
A: Research has identified several genes directly involved in the biosynthesis of these β-lactam antibiotics. The genes pcbAB and pcbC are responsible for the first two steps, common to both penicillin and cephalosporin production. [, ] These steps involve the condensation of three precursor amino acids to form the tripeptide δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine, followed by its oxidative cyclization to form isopenicillin N. Subsequently, the gene cefD encodes the epimerase that converts isopenicillin N to penicillin N. [, , ]
Q8: How does the lysine ε-aminotransferase gene (lat) potentially impact penicillin N biosynthesis?
A: Studies in Streptomyces clavuligerus suggest a potential link between the lysine ε-aminotransferase gene (lat) and the expression of genes involved in penicillin N biosynthesis. Specifically, a mutant strain (NP1) exhibiting reduced activities of both δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine synthetase (ACVS) and isopenicillin N synthase (IPNS) was found to be a lat mutant. Transformation of this mutant with a cloned region containing the lat gene restored not only LAT activity but also ACVS and IPNS activities. [] These findings suggest that the expression of lat, pcbAB (encoding ACVS), and pcbC (encoding IPNS) may be interdependent. []
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